molecular formula C11H10O4 B11897478 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene CAS No. 104213-50-5

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene

Cat. No.: B11897478
CAS No.: 104213-50-5
M. Wt: 206.19 g/mol
InChI Key: MMHVVXIBSBOXBD-UHFFFAOYSA-N
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Description

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene is a chemical compound known for its unique structure and properties. It belongs to the class of chromenes, which are compounds containing a benzopyran ring system. This compound is characterized by the presence of a methoxy group and a dioxolo ring fused to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8h-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic system facilitates electrophilic substitution, particularly at positions activated by the methoxy group. Key observations include:

  • Nitration : Directed by the methoxy group, nitration occurs at the para position relative to the oxygen atom under mild acidic conditions.

  • Halogenation : Bromination with Br₂ in CHCl₃ yields mono- and di-substituted derivatives, depending on stoichiometry.

  • Friedel-Crafts alkylation : Reacts with alkyl halides in the presence of AlCl₃ to introduce branched alkyl chains.

Multicomponent Condensation Reactions

This compound serves as a precursor in domino reactions for synthesizing polyfunctional chromene derivatives:

Knoevenagel–Michael–Hetero-Thorpe–Ziegler Reaction

A three-component reaction with aldehydes and malononitrile produces anticancer-active 4H-chromenes (45–82% yields) .

ReactantsCatalystYieldApplication
Aromatic aldehydesNone82%Antimitotic agents
MalononitrileHPW@Fe₃O₄-Al₂O₃-CS-CG76%Anticancer drug candidates

Ring-Opening and Functionalization

The chromene ring undergoes selective cleavage under controlled conditions:

  • Acid-mediated hydrolysis : Concentrated HCl opens the pyran ring, forming catechol derivatives with preserved dioxole functionality.

  • Reductive cleavage : Hydrogenation with Pd/C selectively reduces the double bond, yielding dihydrochromene analogs.

Spiroannulation Reactions

Catalyst-free reactions at room temperature enable regioselective spirocyclization:

  • With isatins and malononitrile, spiro[indoline-3,4′-chromene] derivatives form (85–92% yields) .
    Example :

text
Reactants: 4-Methoxy-8H-[1,3]dioxolo[4,5-h]chromene + isatin + malononitrile Conditions: EtOH, 25°C, 2 hours Product: Spiro[indoline-3,4′-chromene] with 89% yield[5]

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

  • Anticancer activity : Polyalkoxy-substituted analogs inhibit NCI60 tumor cell lines (IC₅₀ = 1.2–4.7 μM) .

  • Microtubule destabilization : Sesamol-derived derivatives exhibit potent antimitotic effects in sea urchin embryos .

Stability and Reaction Optimization

Critical parameters for high-yield syntheses include:

  • Solvent choice : Ethanol or aqueous media improve selectivity .

  • Catalyst systems : HPW@Fe₃O₄-Al₂O₃-CS-CG enhances recyclability (≥5 cycles without yield loss).

  • Temperature control : Reactions above 80°C risk decomposition of the dioxole ring.

This compound’s versatility in electrophilic, multicomponent, and spirocyclization reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Recent advances in solvent-free and mechanochemical methods further enhance its synthetic utility .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research has indicated that derivatives of chromene compounds, including 4-methoxy-8H-[1,3]dioxolo[4,5-h]chromene, exhibit anti-inflammatory effects. A notable patent (WO2004087687A1) discusses the utility of chromene derivatives in treating conditions associated with cyclooxygenase-2 mediated disorders. These compounds can potentially serve as therapeutic agents for inflammatory diseases by inhibiting the cyclooxygenase enzyme, which plays a crucial role in inflammation and pain pathways .

Antioxidant Activity
Studies have shown that chromene derivatives possess antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. The antioxidant capacity of these compounds makes them candidates for further exploration in nutraceuticals and functional foods .

Diagnostic Applications

Alzheimer's Disease Imaging
Recent advancements have highlighted the potential of chromanone derivatives in diagnostic imaging for Alzheimer’s disease. A study demonstrated that certain derivatives of this compound exhibited high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer’s pathology. These compounds could be developed into imaging agents to facilitate early diagnosis of Alzheimer's disease through techniques such as positron emission tomography (PET) scanning .

Compound NameStructureEvaluationInference
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-oneStructureHigh binding affinity to Aβ plaques (9.98 nM Ki value)Potential diagnostic agent for Alzheimer’s
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-oneStructureHigh binding affinity to Aβ plaques (9.10 nM Ki value)Potential diagnostic agent for Alzheimer’s

Natural Product Chemistry

Source Identification
this compound has been identified as a natural product derived from Eriostemon spicatus, a plant species native to Australia. The isolation of this compound from natural sources highlights its ecological significance and potential applications in herbal medicine and phytochemistry .

Synthetic Applications

Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions including cycloaddition and condensation methods. Recent studies have explored organophotoredox-catalyzed intermolecular reactions that offer sustainable pathways for synthesizing complex chromene structures. Such methodologies not only enhance yield but also reduce environmental impact by minimizing waste and energy consumption during synthesis .

Mechanism of Action

The mechanism of action of 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene stands out due to its specific methoxy and dioxolo substitutions, which confer unique electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science, where such properties can be leveraged for specific functions .

Biological Activity

4-Methoxy-8H-[1,3]dioxolo[4,5-h]chromene is a compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, antimicrobial properties, and other potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a chromene backbone with a methoxy group and dioxole substitution. Its synthesis often involves methods such as microwave-assisted C-H activation and oxa-Pictet-Spengler cyclization, which facilitate the formation of biologically relevant scaffolds .

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : It has shown efficacy against various cancer cell lines including A549 (lung carcinoma) and HCT-116 (colon carcinoma) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Mechanism of Action : The compound induces apoptosis through intrinsic and extrinsic pathways, affecting key proteins such as Bcl-2 and Bax .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
  • Antifungal Effects : Research indicates that derivatives of chromene compounds exhibit antifungal activity, although specific data for this compound needs further exploration .

3. Antioxidant Properties

The antioxidant capacity of this compound is notable:

  • DPPH Radical Scavenging : It has shown moderate DPPH radical-scavenging activity compared to standard antioxidants like ascorbic acid .
  • Oxidative Stress Protection : In vitro studies suggest that it can protect cells from oxidative damage, thereby contributing to its anticancer effects .

4. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties:

  • Cognitive Enhancement : The compound may inhibit acetylcholinesterase (AChE), which could enhance cognitive function and mitigate neurodegenerative diseases .
  • Oxidative Stress Mitigation : It has been shown to reduce oxidative stress in neuronal cells, indicating potential applications in treating conditions like Alzheimer’s disease .

Case Studies and Research Findings

Several research articles have documented the biological activities of chromene derivatives:

StudyFindings
Synthesis of isochromans led to compounds with antiplatelet and cytotoxic activities.
Non-UVA activated chromenes exhibited anti-proliferative effects in neuroblastoma cells through apoptosis induction.
Novel derivatives showed promising anticancer activity against A549 and HCT-116 cell lines with low IC50 values.

Properties

CAS No.

104213-50-5

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-methoxy-8H-[1,3]dioxolo[4,5-h]chromene

InChI

InChI=1S/C11H10O4/c1-12-8-5-7-3-2-4-13-9(7)11-10(8)14-6-15-11/h2-3,5H,4,6H2,1H3

InChI Key

MMHVVXIBSBOXBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CCO3)OCO2

Origin of Product

United States

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